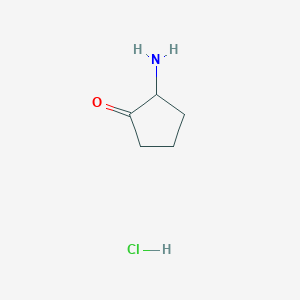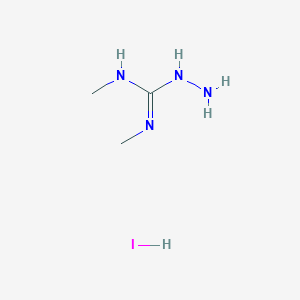
7-Bromo-1-methylnaphthalene
Overview
Description
7-Bromo-1-methylnaphthalene is an organic compound with the molecular formula C11H9Br. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a methyl group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromo-1-methylnaphthalene can be synthesized through the bromination of 1-methylnaphthalene. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) under controlled temperature conditions . Another method involves the use of 1-naphthalenol as a starting material, which undergoes bromination to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-methylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN-) to form nitriles.
Grignard Reactions: It can form Grignard reagents, which are useful intermediates in organic synthesis.
Organolithium Reactions: The compound can react with lithium to form organolithium compounds, which can be further functionalized.
Common Reagents and Conditions
Bromine (Br2): Used for bromination reactions.
Carbon Tetrachloride (CCl4): Common solvent for bromination.
Lithium (Li): Used in the formation of organolithium compounds.
Magnesium (Mg): Used in the formation of Grignard reagents.
Major Products Formed
Nitriles: Formed through substitution reactions.
Organolithium Compounds: Formed through reactions with lithium.
Grignard Reagents: Formed through reactions with magnesium.
Scientific Research Applications
7-Bromo-1-methylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methylnaphthalene involves its interaction with molecular targets through its bromine and methyl groups. The bromine atom can participate in electrophilic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use in chemical reactions or biological studies .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromo-1-methylnaphthalene is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine and methyl groups can significantly affect the compound’s chemical behavior compared to other bromonaphthalene derivatives.
Properties
IUPAC Name |
7-bromo-1-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-3-2-4-9-5-6-10(12)7-11(8)9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZOTAQXZRRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496162 | |
| Record name | 7-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33295-35-1 | |
| Record name | 7-Bromo-1-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60496162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7-Bromo-1-methylnaphthalene in the synthesis of Eudalene?
A1: this compound serves as a crucial intermediate in the synthesis of Eudalene []. The compound is reacted with acetone to form an intermediate which is then reduced by hydrogen iodide to yield the final product, Eudalene [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-(2-Bromoacetyl)Phenyl]Acetamide](/img/structure/B1281248.png)


![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)




